

Application Notes and Protocols for MNI-444 in Receptor Occupancy Studies

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Compound of Interest

Compound Name: *Mni-444*

Cat. No.: *B609200*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-444 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of neurological and inflammatory conditions. Its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable tool for central nervous system (CNS) research. When labeled with fluorine-18 ($[^{18}\text{F}]\text{MNI-444}$), it serves as an excellent radiotracer for in vivo imaging of A2A receptors using Positron Emission Tomography (PET). These application notes provide detailed protocols for utilizing **MNI-444** in both in vitro and in vivo receptor occupancy studies, enabling researchers to quantify the engagement of novel therapeutic agents with the A2A receptor.

Data Presentation

MNI-444 Binding Characteristics

Parameter	Value	Species	Assay Conditions	Reference
K _i	2.8 nM	Human (recombinant)	Competition assay with [3H]CGS21680 in HEK-293 cells	[1][2]
Selectivity	High for A2A over other adenosine receptors	Not specified	In vitro binding assays	[3][4]

In Vivo Receptor Occupancy of A2A Antagonists using [18F]MNI-444 PET in Rhesus Monkeys

Compound	Dose (mg/kg)	Receptor Occupancy (%)	EC ₅₀ (mg/kg)	Reference
Tozadenant	1.5	47	1.44 - 1.79	[5]
10.5	95			
Preladenant	Not specified	Dose-dependent	0.012 - 0.013	

Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist to the A2A receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the transcription of target genes.



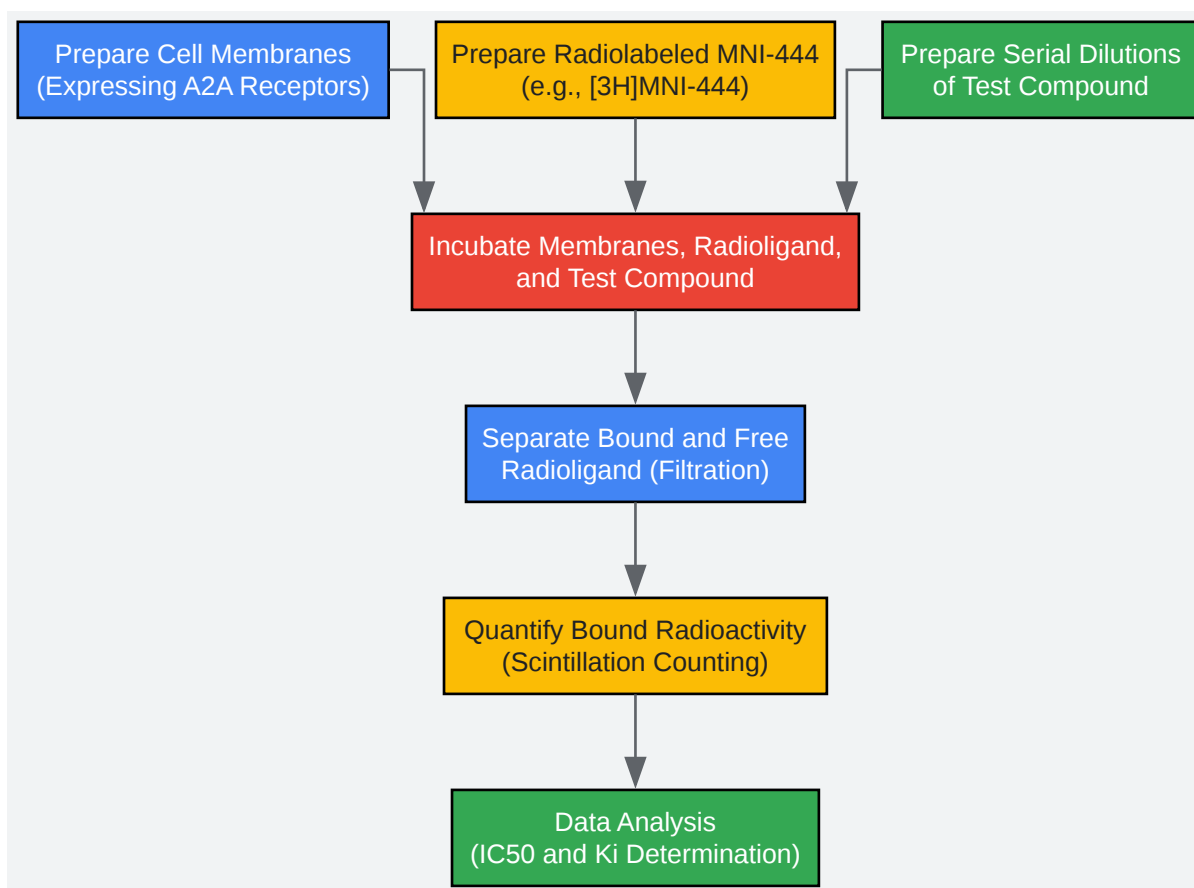
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Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Occupancy: Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of a test compound for the A2A receptor using radiolabeled **MNI-444**.



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In Vitro Competition Binding Assay Workflow.

Materials:

- Cell membranes expressing human A2A receptors (e.g., from transfected HEK-293 cells).
- Radiolabeled **MNI-444** (e.g., [³H]**MNI-444**).
- Test compound.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
- Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).
- Glass fiber filters.
- Scintillation vials and cocktail.
- Filtration manifold.
- Scintillation counter.

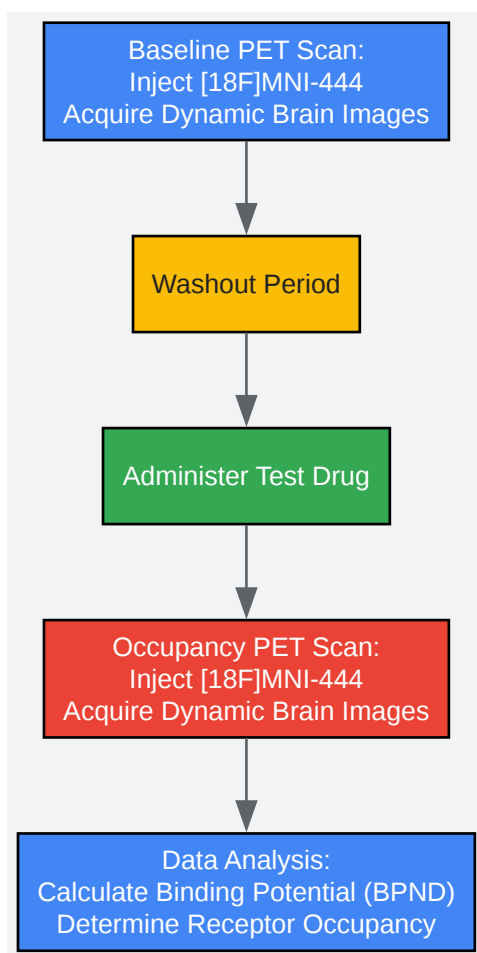
Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer.
 - 25 µL of radiolabeled **MNI-444** at a final concentration close to its K_e (e.g., 1-5 nM).
 - 25 µL of either:
 - Binding buffer (for total binding).

- Non-specific binding control (e.g., 10 μ M ZM241385).
- Test compound at various concentrations.
- 100 μ L of the cell membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its equilibrium dissociation constant.

In Vivo Receptor Occupancy using [18F]MNI-444 PET

This protocol outlines a typical study design for determining the receptor occupancy of a test drug in the brain using [18F]MNI-444 PET imaging in human subjects or non-human primates.



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In Vivo Receptor Occupancy Study Workflow.

Study Design: A within-subject, test-retest design is typically employed. Each subject undergoes two PET scans: a baseline scan and a post-drug (occupancy) scan.

Procedure:

- Baseline PET Scan:
 - Position the subject in the PET scanner.
 - Administer a bolus injection of [18F]**MNI-444** (e.g., ~185 MBq).
 - Acquire dynamic PET data for 90-120 minutes.

- Anatomical MRI is typically acquired for co-registration and region of interest (ROI) delineation.
- Washout Period: A sufficient washout period between scans is required to allow for the decay of the radiotracer and clearance of the test drug (if applicable from a prior dose).
- Drug Administration: Administer the test drug at the desired dose and time before the second PET scan. The timing will depend on the pharmacokinetics of the test drug to ensure target engagement at the time of the PET scan.
- Occupancy PET Scan: Repeat the PET imaging procedure as described in step 1.
- Data Analysis:
 - Reconstruct and process the PET images.
 - Co-register the PET images to the subject's MRI.
 - Define ROIs for A2A receptor-rich regions (e.g., putamen, caudate) and a reference region with negligible A2A receptor density (e.g., cerebellum).
 - Generate time-activity curves for each ROI.
 - Calculate the binding potential relative to non-displaceable binding (BP_{ne}) for the baseline and occupancy scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
 - Calculate receptor occupancy (RO) using the following formula: $RO (\%) = 100 * (BP_{ne_baseline} - BP_{ne_occupancy}) / BP_{ne_baseline}$.

Conclusion

MNI-444 is a versatile and valuable tool for studying the adenosine A2A receptor. The protocols provided herein offer a framework for conducting both in vitro and in vivo receptor occupancy studies. These experiments can provide crucial data on the potency and target engagement of novel drug candidates, thereby accelerating the drug development process for a range of neurological and other disorders. The superior in vivo brain kinetic properties of [^{18}F]MNI-444 make it a particularly useful PET radiotracer for imaging A2A receptors in the human brain.

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